tert-Butyl (S)-4-amino-2-hydroxybutanoate
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Overview
Description
Tert-butyl (2S)-4-amino-2-hydroxybutanoate is an organic compound that features a tert-butyl ester group, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-4-amino-2-hydroxybutanoate typically involves the esterification of (2S)-4-amino-2-hydroxybutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide in the presence of benzyl cyanides under metal-free conditions has also been reported as an efficient method for synthesizing tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-4-amino-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is a carbonyl compound.
Reduction: The major product is a primary amine.
Substitution: The major products depend on the nucleophile used, such as alcohols or amines.
Scientific Research Applications
Tert-butyl (2S)-4-amino-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl and amino groups play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-4-amino-2-hydroxybutanoate: Features a tert-butyl ester group, an amino group, and a hydroxyl group.
tert-Butyl (2S)-4-amino-2-hydroxybutanoate: Similar structure but with different substituents on the carbon chain.
Uniqueness
The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological molecules .
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
tert-butyl (2S)-4-amino-2-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)6(10)4-5-9/h6,10H,4-5,9H2,1-3H3/t6-/m0/s1 |
InChI Key |
PYUHFGHTBHKUHO-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCN)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCN)O |
Origin of Product |
United States |
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